molecular formula C20H16N2O3 B2395161 N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzofuran-2-carboxamide CAS No. 1286725-57-2

N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzofuran-2-carboxamide

Cat. No. B2395161
CAS RN: 1286725-57-2
M. Wt: 332.359
InChI Key: DRRMYPXYIPKHIS-UHFFFAOYSA-N
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Description

“N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzofuran-2-carboxamide” is a compound with a complex chemical structure . It contains amide, malonate, and quinoline groups . The presence of a chlorobenzamido group suggests that it is likely to have biological activity, possibly as a pharmaceutical or pesticide .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, a similar compound, was achieved in good yield using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2 (1 H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. The compound contains a 2-oxo-1,2-dihydroquinolin-7-yl group, a benzofuran group, and a carboxamide group. The exact structure can be determined using spectroscopic and spectrometric analyses .

Scientific Research Applications

Antioxidant Properties

The compound’s structural features make it a potential antioxidant. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers are investigating whether this compound can be harnessed for its antioxidant activity, protecting against various diseases and aging-related processes .

Anti-HIV-1 Activity

Certain phthalide derivatives, including compounds related to our target molecule, have demonstrated anti-HIV-1 properties. Investigating the specific mechanisms and potential therapeutic applications of this compound in HIV treatment remains an active area of research .

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Some phthalide derivatives have shown promise as antileishmanial agents. Researchers are exploring whether our compound could be effective against these parasites .

Antifungal Potential

Fungal infections pose a significant health challenge. Certain phthalides exhibit antifungal activity, and our compound’s unique structure warrants investigation. Researchers are studying its efficacy against fungal pathogens .

Herbicidal Properties

Phthalide derivatives have been evaluated for their herbicidal effects. Investigating whether our compound can selectively inhibit plant growth without harming other organisms is an intriguing avenue for further research .

Synthetic Intermediates

Beyond its direct applications, our compound serves as an intermediate in the synthesis of other relevant heterocyclic systems. For instance, it contributes to the generation of 2,3-dihydro-1H-isoindol-1-one derivatives, which have their own unique properties .

properties

IUPAC Name

N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-11-12(2)19(23)22-16-10-14(7-8-15(11)16)21-20(24)18-9-13-5-3-4-6-17(13)25-18/h3-10H,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRMYPXYIPKHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzofuran-2-carboxamide

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